BenchChemオンラインストアへようこそ!

Genatropin

Muscarinic Antagonist Vagal Inhibition Therapeutic Index

Select Genatropin (Atropine N-oxide, CAS 4438-22-6) when atropine's adrenolytic off-target effect is a confounding variable. Genatropin possesses zero adrenolytic activity, ensuring unambiguous muscarinic receptor data in cardiovascular studies. Plan continuous infusion protocols using a 3.9–4.3-fold higher rate (0.3–0.35 mg/kg/hr) relative to atropine to maintain target engagement. Ideal as an SAR comparator: N-oxidation yields a 4–5-fold potency reduction and complete adrenolytic ablation. Research-use only. ≥98% purity.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 4438-22-6
Cat. No. B1665317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenatropin
CAS4438-22-6
SynonymsAtropine Oxide;  NSC 72861;  NSC-72861;  NSC72861.
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]
InChIInChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
InChIKeyHGWPFSBHDACWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Genatropin (CAS 4438-22-6): Chemical Identity and Baseline Characterization of Atropine N-Oxide


Genatropin, also known as atropine N-oxide or atropine aminoxide (CAS: 4438-22-6), is a semisynthetic N-oxide derivative of the tropane alkaloid atropine, with the molecular formula C17H23NO4 and a molecular weight of approximately 305.4 g/mol [1][2]. It functions as a competitive, non-selective antagonist at all five cloned muscarinic acetylcholine receptor subtypes (M1–M5) [3]. As a tropane derivative, it retains the core pharmacological activity of its parent compound but exhibits distinct physicochemical and biological properties conferred by the N-oxide moiety [2]. The compound is primarily utilized in research settings and, historically, as an antispasmodic agent [3].

Why Genatropin (Atropine N-Oxide) Cannot Be Arbitrarily Substituted with Atropine in Research and Industrial Applications


Despite sharing a common tropane scaffold and muscarinic antagonist mechanism with atropine, Genatropin is not a functional equivalent and cannot be substituted without careful consideration of its unique pharmacological and toxicological profile. The N-oxide modification fundamentally alters the compound's potency, pharmacokinetics, and side-effect liability [1][2]. Specifically, Genatropin exhibits a 4–5-fold lower therapeutic potency on the vagus nerve and a significantly different elimination rate compared to atropine [1]. Critically, Genatropin completely lacks the adrenolytic activity observed with atropine, a key off-target effect that could confound experimental results [2]. The following evidence guide provides the quantitative, comparator-based data necessary for informed scientific selection and procurement.

Genatropin (CAS 4438-22-6) Evidence Guide: Quantifiable Differentiation from Atropine for Scientific and Industrial Procurement


Reduced Therapeutic Potency: Atropine is 4–5 Times More Potent than Genatropin on Vagal Activity

Genatropin demonstrates significantly lower therapeutic potency compared to atropine in inhibiting vagal nerve activity. A direct comparative study found that the therapeutic efficacy of atropine is approximately 4–5 times greater than that of Genatropin in this specific physiological context [1]. This difference is not due to a faster elimination of Genatropin, but rather to an inherent reduction in its intrinsic activity at the muscarinic receptor [1].

Muscarinic Antagonist Vagal Inhibition Therapeutic Index

Higher Absolute Elimination Rate: Genatropin Requires a 3.9–4.3x Higher Infusion Rate for Steady-State Vagal Blockade

A key pharmacokinetic distinction is the absolute rate at which Genatropin must be administered to maintain a steady-state effect. In continuous infusion experiments designed to sustain vagal blockade, Genatropin required a dose of 0.3–0.35 mg/kg/hour, whereas atropine required only 0.07–0.09 mg/kg/hour [1]. This corresponds to a 3.9–4.3-fold higher infusion rate for Genatropin to achieve the same sustained pharmacological effect.

Pharmacokinetics Elimination Rate Continuous Infusion

Absence of Adrenolytic Activity: A Critical Off-Target Differentiation from Atropine

Atropine is known to possess measurable adrenolytic activity, meaning it can antagonize the effects of epinephrine. A comparative study evaluating this property in a rat lethality model found that while atropine and related compounds (e.g., (+)-hyoscyamine) were active, Genatropin (atropine aminoxide) exhibited no adrenolytic activity whatsoever [1].

Off-Target Effects Adrenolytic Activity Selectivity

Target Profile: Genatropin Retains Competitive Antagonism at M1–M5 Muscarinic Acetylcholine Receptors

Like its parent compound, Genatropin is a competitive antagonist at all five cloned muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) [1]. While direct comparative binding affinity (Ki) data between Genatropin and atropine is not currently available in primary literature, this class-level inference confirms that Genatropin's primary mechanism of action remains intact.

Muscarinic Receptors Pharmacodynamics Receptor Binding

Recommended Research and Industrial Applications for Genatropin (CAS 4438-22-6) Based on Differential Evidence


In Vivo Cardiovascular Studies Requiring Selective Muscarinic Blockade Without Adrenergic Interference

In cardiovascular research, where precise delineation of parasympathetic and sympathetic nervous system contributions is essential, the adrenolytic activity of atropine can act as a significant confounding variable. Genatropin, which has been shown to possess no adrenolytic activity, offers a cleaner, more selective pharmacological tool for investigating pure muscarinic receptor function in the heart and vasculature [1].

Long-Term or Steady-State In Vivo Infusion Experiments

Researchers designing continuous infusion protocols must account for the distinct elimination kinetics of Genatropin. The compound requires a 3.9–4.3-fold higher infusion rate (0.3–0.35 mg/kg/hour) compared to atropine (0.07–0.09 mg/kg/hour) to maintain a sustained pharmacological effect [2]. This knowledge is critical for preventing experimental drift and ensuring consistent target engagement over time.

Studies Investigating Structure-Activity Relationships (SAR) of Tropane Alkaloids

Genatropin serves as a key comparator molecule in SAR studies aimed at understanding the impact of N-oxidation on the pharmacological profile of tropane alkaloids. The quantitative 4–5-fold reduction in muscarinic potency [2] and the complete ablation of adrenolytic activity [1] relative to atropine provide clear, measurable endpoints for evaluating the functional consequences of this specific chemical modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Genatropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.